1-Acetoxy-4-chloro-3-methyl-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-4-chloro-3-methyl-2-butene is an organic compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol . It is characterized by its acetoxy group attached to a butene backbone, with a chlorine atom and a methyl group as substituents. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Acetoxy-4-chloro-3-methyl-2-butene typically involves a two-step process:
Chlorohydrination Reaction: Isoprene undergoes a chlorohydrination reaction with a chlorine-containing compound, such as sodium hypochlorite or calcium hypochlorite, in the presence of acetic acid as a pH adjuster
Esterification Reaction: The resulting chlorohydrin product is then esterified with acetic anhydride under acidic conditions to yield this compound
This method is advantageous due to its mild reaction conditions, higher safety, and fewer side reactions. The use of strong acid-loaded resin as a catalyst improves the overall reaction rate and product purity, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
1-Acetoxy-4-chloro-3-methyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as potassium iodide in acetone or sodium ethoxide in ethanol.
Oxidation and Reduction Reactions:
Ester Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-4-chloro-3-methyl-2-butene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Acetoxy-4-chloro-3-methyl-2-butene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and acetoxy group make the compound susceptible to nucleophilic substitution and ester hydrolysis reactions, respectively . These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-4-chloro-3-methyl-2-butene can be compared with similar compounds such as:
- 1-Acetoxy-3-bromo-1-propene
- 1-Acetoxy-2-butanone
- 3-Acetoxy-4,7 (11)-cadinadien-8-one
- 3-Acetoxy-4-cadinen-8-one
These compounds share similar functional groups but differ in their specific substituents and molecular structures. The uniqueness of this compound lies in its specific combination of acetoxy, chlorine, and methyl groups, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and unique properties make it a valuable intermediate in organic synthesis and industrial production.
Eigenschaften
Molekularformel |
C7H11ClO2 |
---|---|
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
[(E)-4-chloro-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H11ClO2/c1-6(5-8)3-4-10-7(2)9/h3H,4-5H2,1-2H3/b6-3+ |
InChI-Schlüssel |
URVYVINLDPIJEH-ZZXKWVIFSA-N |
Isomerische SMILES |
C/C(=C\COC(=O)C)/CCl |
Kanonische SMILES |
CC(=CCOC(=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.